molecular formula C11H15N3O B11749725 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine

Cat. No.: B11749725
M. Wt: 205.26 g/mol
InChI Key: GNQMWAKOOIHMML-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine is a compound that features both pyrazole and furan moieties Pyrazole is a five-membered ring containing two nitrogen atoms, while furan is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a furan derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of a furan-containing electrophile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: Both the pyrazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Bromine, chlorine, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the furan ring typically yields furanones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. The pyrazole moiety is known for its biological activity, including anti-inflammatory and anticancer properties. The furan ring can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The furan ring can enhance the compound’s binding affinity and specificity. Together, these moieties can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine is unique due to the presence of both pyrazole and furan rings in its structure.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C11H15N3O/c1-9-6-10(14(2)13-9)7-12-8-11-4-3-5-15-11/h3-6,12H,7-8H2,1-2H3

InChI Key

GNQMWAKOOIHMML-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC=CO2)C

Origin of Product

United States

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